1,3-dibutyl-benzene

Description

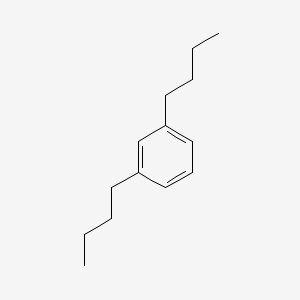

1,3-Dibutylbenzene (C₁₄H₂₂, molecular weight 190.33 g/mol) is an aromatic hydrocarbon featuring a benzene ring substituted with two butyl groups at the 1 and 3 positions (meta configuration) . Its CAS registry number is 17171-74-3, and it is also known by synonyms such as m-dibutylbenzene and benzene, 1,3-dibutyl- (9CI) . This compound is characterized by its hydrophobic nature due to the long-chain alkyl substituents, which influence its physicochemical properties, including boiling point, solubility, and reactivity.

Properties

CAS No. |

17171-74-3 |

|---|---|

Molecular Formula |

C14H22 |

Molecular Weight |

190.32 g/mol |

IUPAC Name |

1,3-dibutylbenzene |

InChI |

InChI=1S/C14H22/c1-3-5-8-13-10-7-11-14(12-13)9-6-4-2/h7,10-12H,3-6,8-9H2,1-2H3 |

InChI Key |

BLZIWBDUMUJHOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=CC=C1)CCCC |

Origin of Product |

United States |

Preparation Methods

1,3-dibutyl-benzene can be synthesized through several methods. One common synthetic route involves the cross-coupling of Grignard reagents with aryl halides in the presence of a phosphine-nickel catalyst. For example, 1-bromobutane can react with magnesium to form a Grignard reagent, which is then coupled with 1,3-dichlorobenzene in the presence of a nickel catalyst to produce 1,3-dibutylbenzene . Industrial production methods often involve similar catalytic processes to ensure high yields and purity.

Chemical Reactions Analysis

1,3-dibutyl-benzene undergoes various chemical reactions, including:

Oxidation: The butyl groups can be oxidized to form carboxylic acids.

Reduction: The benzene ring can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-dibutyl-benzene is used in various scientific research applications, including:

Chemistry: It serves as a non-polar solvent and a reference compound in chemical reactions.

Biology: It is used in studies involving the interaction of aromatic compounds with biological systems.

Medicine: Research on its potential therapeutic properties is ongoing.

Mechanism of Action

The mechanism of action of 1,3-dibutylbenzene involves its interaction with various molecular targets and pathways. Its chemical stability allows it to participate in reactions without undergoing significant structural changes. The butyl groups can influence the reactivity of the benzene ring, making it more or less susceptible to certain reactions. The exact molecular targets and pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of 1,3-Dibutylbenzene and Analogous Compounds

Key Observations :

- Chain Length and Bulk : The butyl groups in 1,3-dibutylbenzene impart greater steric hindrance and hydrophobicity compared to smaller substituents in m-xylene or ethylmethylbenzenes.

Physicochemical Properties

- Boiling Point and Volatility : Longer alkyl chains increase molecular weight and reduce volatility. For example, m-xylene (MW 106.17) has a boiling point of ~139°C, while 1,3-dibutylbenzene (MW 190.33) is expected to have a significantly higher boiling point due to increased van der Waals interactions .

- Solubility: The hydrophobicity of 1,3-dibutylbenzene likely renders it insoluble in water but soluble in nonpolar organic solvents, similar to ethylmethylbenzenes .

- LogP (Partition Coefficient) : Estimated to be higher than m-xylene (logP ~3.2) due to the longer alkyl chains, indicating greater lipophilicity .

Research and Regulatory Considerations

- Toxicity : Alkylbenzenes generally exhibit lower acute toxicity compared to benzene, but prolonged exposure to 1,3-dibutylbenzene may pose risks due to bioaccumulation .

- Regulatory Status : Ethylmethylbenzenes and m-xylene are regulated under EPA guidelines (e.g., CERCLA); similar oversight likely applies to 1,3-dibutylbenzene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.